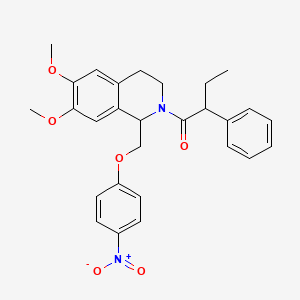
1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C28H30N2O6 and its molecular weight is 490.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6,7-Dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylbutan-1-one is a complex organic compound belonging to the class of tetrahydroisoquinolines. This class of compounds is known for its diverse biological activities, making it a significant subject of research in medicinal chemistry. The compound's unique structure suggests potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antiviral activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H31NO4 |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydroisoquinolin-2(1H)-yl]propan-1-one |
| InChI Key | WTBUZKRGNQVSDC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(C)C)OC)OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It is hypothesized to modulate the activity of enzymes or receptors involved in inflammatory responses and cell proliferation. For instance, it may inhibit enzymes associated with inflammatory pathways or interact with receptors that regulate cellular growth.
Anti-inflammatory Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit anti-inflammatory properties. The compound's structural features allow it to potentially inhibit pro-inflammatory cytokines and mediators. In vitro studies have shown that similar compounds can reduce the expression of inflammatory markers in various cell lines.
Anticancer Properties
A series of studies have evaluated the cytotoxicity of related compounds in cancer cell lines. For example, derivatives containing similar structures were tested on K562 cell lines and demonstrated varying degrees of cytotoxicity. Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like verapamil, suggesting potential for further development as anticancer agents .
Antiviral Activity
The compound is also being explored for its antiviral properties. Tetrahydroisoquinolines have been reported to possess activity against several viral infections, potentially through mechanisms involving the inhibition of viral replication or interference with viral entry into host cells.
Case Studies and Research Findings
- Study on Cytotoxicity : A study synthesized a series of tetrahydroisoquinoline derivatives and evaluated their cytotoxic effects on K562 cell lines using the MTT assay. The results indicated that certain derivatives had significant cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell viability .
- Mechanistic Insights : Further research has focused on understanding the mechanism by which these compounds exert their effects. For example, studies have suggested that they may act by modulating signal transduction pathways involved in inflammation and cancer progression.
- Comparative Analysis : Comparative studies with similar compounds have highlighted the unique biological activities associated with this compound, emphasizing its potential as a lead compound for drug development.
属性
IUPAC Name |
1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-4-23(19-8-6-5-7-9-19)28(31)29-15-14-20-16-26(34-2)27(35-3)17-24(20)25(29)18-36-22-12-10-21(11-13-22)30(32)33/h5-13,16-17,23,25H,4,14-15,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZCBBLIVQSFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













